molecular formula C8H5BrN2O2 B1374428 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1101121-05-4

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1374428
CAS No.: 1101121-05-4
M. Wt: 241.04 g/mol
InChI Key: KPAHXGSXTRKJCE-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It belongs to the class of pyrazolo[1,5-a]pyridine compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which our compound belongs, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of both pyrazole and pyrimidine rings . The molecular weight of the compound is 241.04 g/mol .


Chemical Reactions Analysis

The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 54.6 Ų and a rotatable bond count of 1 . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 224 .

Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been utilized for synthesizing new polyheterocyclic ring systems. These include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivatives. Such compounds have been characterized for their in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Tautomerism and Electrophilic Substitution Reactions

2-Hydroxypyrazolo[1,5-a]pyridine undergoes various reactions such as nitrosation, nitration, and bromination at the C-3 position. This study provided insights into the predominant tautomeric species of this compound in solution and its derivatives' synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazine Derivatives

Pyrazolo[1,5-a]pyrimidines, being purine analogues, show antimetabolite properties in purine biochemical reactions. Their synthesis, along with pyrazolo[5,1-c]triazines, has been detailed, highlighting their antitrypanosomal activity and pharmaceutical interest (Abdelriheem, Zaki, & Abdelhamid, 2017).

Inhibitors of A1 Adenosine Receptors

4-Aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters have been synthesized and evaluated for their binding affinity at A1 adenosine receptors. Some compounds exhibited high affinity and selectivity, contributing to advancements in adenosine receptor antagonists (Manetti et al., 2005).

Mechanism of Action

While the specific mechanism of action for 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is not mentioned in the search results, it is noted that pyrazolo[1,5-a]pyrimidines have significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research could focus on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Biochemical Analysis

Biochemical Properties

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to changes in gene expression that affect cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites within the cell . These interactions can have downstream effects on cellular metabolism and overall cell function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAHXGSXTRKJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738477
Record name 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101121-05-4
Record name 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspensions of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (0.27 g, 1.0 mmol) in EtOH (5 mL) was added 6 N KOH (0.3 uL, 2.0 mmol). The reaction was heated to reflux for 3 hours then cooled to room temperature and neutralized to pH 6 with 1M HCl. The resulting solid was filtered and dried under vacuum to yield 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (I-25) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.83 (d, J=7.6 Hz, 1 H), 8.42 (s, 1 H), 8.21 (d, J=2.4 Hz, 1 H), 7.30 (dd, J=2.0, 7.6 Hz, 1 H). MS m/z 240.9, 242.9 (M+1)+.
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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